3-Bromo Advantage in Copper Extraction
In a direct comparator study of salicylaldehyde N-methylhydrazones, the 3-bromo derivative (L4, derived from 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde) exhibited copper extraction strength that was nearly three orders of magnitude greater than the 3-unsubstituted (L1), 3-methyl (L2), and 3-methoxy (L5) analogs. The distribution coefficient for copper transfer followed the order NO₂ > Br > H ≥ OMe ≥ Me [1]. The 3-Br hydrazone approached the extraction strength of commercial phenolic oxime extractants, whereas L1, L2, and L5 were approximately 1000-fold weaker [1].
| Evidence Dimension | Copper extraction strength (distribution coefficient, D) |
|---|---|
| Target Compound Data | D for 3-Br hydrazone L4 is approximately three orders of magnitude higher than L1; comparable to commercial oxime O4. |
| Comparator Or Baseline | L1 (3-H): D ~10⁻³ relative to oxime; L2 (3-Me): D ~10⁻³; L5 (3-OMe): D ~10⁻³. L3 (3-NO₂): D slightly higher than L4. |
| Quantified Difference | ΔD ≈ 1000-fold between 3-Br (L4) and 3-H/3-Me/3-OMe (L1/L2/L5). |
| Conditions | Chloroform/water biphasic system; 0.005 M [Cu(L-H)₂] in CHCl₃ contacted with 0.01 M Na₂SO₄ at varying pH; loading curves and pH₀.₅ values determined at 25 °C. |
Why This Matters
For procurement of salicylaldehyde building blocks intended for hydrometallurgical extractant development, the 3-Br derivative is the only analog that combines near-commercial extraction strength with synthetic versatility, eliminating the need for the more acidic but solubility-limited 3-NO₂ variant.
- [1] Roach, B.D., Lin, T., Bauer, H., Forgan, R.S., Parsons, S., Rogers, D.M., White, F.J., Tasker, P.A. (2017) 'Salicylaldehyde hydrazones: buttressing of outer sphere hydrogen-bonding and copper-extraction properties', Australian Journal of Chemistry, 70(5), pp. 556–565. doi: 10.1071/CH16639. View Source
